Fmoc-Gly-OH-2,2-d2

Quantitative Proteomics LC-MS/MS Internal Standard

Researchers face quantification errors when using unlabeled glycine for LC-MS/MS internal standards. Fmoc-Gly-OH-2,2-d2 eliminates this issue through a precise +2 Da mass shift, enabling accurate isotope dilution mass spectrometry. This building block integrates directly into standard SPPS workflows. - Enables matrix-effect-corrected quantification via M+2 shift in complex biological matrices. - Validated for bio-NMR, eliminating α-proton couplings for simplified spectral analysis. - Consistent ≥98 atom % D isotopic enrichment ensures analytical reproducibility.

Molecular Formula C17H15NO4
Molecular Weight 299.32 g/mol
CAS No. 284665-11-8
Cat. No. B558005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-OH-2,2-d2
CAS284665-11-8
SynonymsFmoc-Gly-OH-2,2-d2; Glycine-2,2-d2,N-Fmoc; N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2; 284665-11-8; 485772_ALDRICH; SCHEMBL4656672; GLYCINE-2,2-D2-N-FMOC
Molecular FormulaC17H15NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
InChIInChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2
InChIKeyNDKDFTQNXLHCGO-KNXIQCGSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-OH-2,2-d2 Product Overview


Fmoc-Gly-OH-2,2-d2 (CAS 284665-11-8) is a stable isotope-labeled derivative of Fmoc-protected glycine, in which the two α-hydrogen atoms of the glycine residue are substituted with deuterium . The compound retains the standard Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring full compatibility with standard solid-phase peptide synthesis (SPPS) workflows, while the deuterium substitution imparts a distinct +2 Da mass shift (M+2) for quantitative mass spectrometry applications . It is supplied as a white to off-white solid with a typical isotopic enrichment of ≥98 atom % D, and is specifically validated for bio-NMR techniques .

Limitations of Unlabeled Fmoc-Gly-OH


Unlabeled Fmoc-Gly-OH (CAS 29022-11-5) and Fmoc-Gly-OH-2,2-d2 (CAS 284665-11-8) are not functionally interchangeable in analytical or research contexts that require precise quantification, isotopic tracing, or NMR signal simplification. The unlabeled analog lacks the characteristic +2 Da mass shift (M+2) that enables unambiguous differentiation from endogenous or background signals in LC-MS/MS, thereby precluding its use as an internal standard in isotope dilution mass spectrometry (IDMS) . Furthermore, unlabeled glycine residues introduce complex proton coupling patterns in NMR spectra, whereas the site-specific deuteration at the α-carbon effectively eliminates these couplings, simplifying spectral analysis and enabling advanced solid-state NMR techniques such as REDOR [1]. Substitution with unlabeled Fmoc-Gly-OH would compromise the quantitative accuracy and mechanistic clarity that the deuterated building block is explicitly designed to deliver .

Fmoc-Gly-OH-2,2-d2 Differentiation Evidence


Mass Shift for Quantitative MS

Fmoc-Gly-OH-2,2-d2 provides a +2 Da mass shift (M+2) relative to the unlabeled Fmoc-Gly-OH (M). This mass differential allows for co-elution with the unlabeled analyte in LC-MS/MS while enabling distinct MS1 or MS2 channel separation for absolute quantification using isotope dilution mass spectrometry (IDMS) . In contrast, unlabeled Fmoc-Gly-OH offers no mass differentiation from endogenous or background glycine, making it unsuitable as an internal standard .

Quantitative Proteomics LC-MS/MS Internal Standard

Bio-NMR Suitability Validation

The technical specification 'bio NMR: suitable' is explicitly listed for Fmoc-Gly-OH-2,2-d2 (98 atom % D) by major suppliers, indicating validation for biological NMR applications where spectral simplification and signal dispersion are critical . Unlabeled Fmoc-Gly-OH does not carry this specific suitability designation, as its α-protons would introduce complex coupling patterns and spectral crowding in 1H NMR experiments of larger peptides .

Structural Biology NMR Spectroscopy Conformational Analysis

Deuterium Isotopic Purity Advantage

Fmoc-Gly-OH-2,2-d2 is routinely supplied with a guaranteed isotopic purity of ≥98 atom % D . This high level of enrichment minimizes spectral interference from the residual unlabeled species and ensures a consistent and predictable +2 Da mass shift. While alternative isotope labels (e.g., 13C, 15N) exist, the specific 2H-labeling at the α-carbon is uniquely suited for studies of metabolic stability and kinetic isotope effects (KIE) due to the significant mass-dependent rate changes imparted by deuterium substitution [1].

Isotope Dilution Quantitative Analysis Metabolic Tracing

SPPS Compatibility and Isotope Retention

Fmoc-Gly-OH-2,2-d2 is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, including piperidine deprotection and coupling with HCTU or similar activation agents . The deuterium atoms at the α-carbon are non-labile and remain intact throughout the synthesis and cleavage steps, ensuring that the final peptide product retains the +2 Da mass shift per incorporated glycine residue . This enables the direct generation of site-specifically labeled peptides for use as internal standards in quantitative LC-MS assays without the need for post-synthetic labeling .

Solid-Phase Peptide Synthesis Deuterated Peptides LC-MS Internal Standards

Long-Term Storage Stability

Vendor data indicates that Fmoc-Gly-OH-2,2-d2 is stable as a powder for up to 3 years at -20°C, with specified solubility in DMSO at 120 mg/mL (25°C) . While the unlabeled Fmoc-Gly-OH is also stable under similar conditions, the explicit documentation of these parameters for the deuterated analog is critical for procurement planning and experimental design in specialized applications, ensuring that the isotopic integrity and chemical stability are maintained over the project timeline .

Compound Stability Procurement Planning Long-Term Storage

Fmoc-Gly-OH-2,2-d2 Applications


LC-MS/MS Assays for Therapeutic Peptides

Fmoc-Gly-OH-2,2-d2 is the building block of choice for synthesizing stable isotope-labeled (SIL) internal standard peptides for LC-MS/MS quantification of glycine-containing therapeutic peptides or biomarkers. The +2 Da mass shift allows for co-elution and distinct MS detection, enabling accurate, matrix-effect-corrected quantification in complex biological matrices such as plasma or tissue homogenates .

NMR Structural Studies of Peptides

The site-specific deuteration at the glycine α-carbon, coupled with explicit 'bio NMR: suitable' validation , makes Fmoc-Gly-OH-2,2-d2 essential for preparing peptides for advanced NMR techniques. It simplifies 1H spectra and eliminates unwanted proton couplings, which is critical for solid-state NMR methods like 2H-dephased REDOR used to determine peptide torsion angles .

Peptide Stability and Metabolism Studies

Incorporation of Fmoc-Gly-OH-2,2-d2 into peptide sequences enables the study of metabolic stability and degradation pathways. The kinetic isotope effect (KIE) imparted by the deuterium atoms can slow metabolic cleavage at or near the labeled glycine residue, providing a mechanistic probe for identifying rate-limiting steps in peptide catabolism or for designing more stable peptide therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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